19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione
Description
This compound is a highly complex polycyclic molecule featuring a heptacyclic core with fused oxygen (trioxa), sulfur (dithia), and nitrogen (diaza) heteroatoms. Its structure includes hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents, which likely influence its solubility, stability, and biological interactions.
Properties
Molecular Formula |
C27H22N2O10S2 |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
19,23,32-trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione |
InChI |
InChI=1S/C27H22N2O10S2/c1-28-24(34)27-22(32)14-11-37-8-7-17-20(14)29(27)25(35)26(28,40-41-27)21(31)12-3-5-15(30)18(9-12)38-19-10-13(23(33)39-17)4-6-16(19)36-2/h3-11,17,20-22,30-32H,1-2H3 |
InChI Key |
UWWYWUMDYAWTKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione involves multiple steps, including the formation of the macrolactam ring and the incorporation of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound’s intricate structure .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. It is primarily obtained through fermentation processes involving the cultivation of Emericella fungi under controlled conditions. The extraction and purification of the compound from the fungal culture require advanced techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield simpler alcohols or amines .
Scientific Research Applications
Applications in Scientific Research
Emestrin has been studied for its potential applications in several fields:
Antifungal Activity
Emestrin exhibits strong antifungal properties against various fungal strains. It has been isolated from fungi such as Emericella sp., which are known to produce bioactive metabolites. Studies have shown that Emestrin can inhibit the growth of pathogenic fungi and may serve as a lead compound for developing new antifungal agents.
Antibiotic Properties
Research indicates that Emestrin possesses broad-spectrum antibiotic activity against gram-negative bacteria and fungi. Its mechanism of action appears to involve disruption of cellular processes in target organisms . This makes it a candidate for further exploration in antibiotic drug development.
Cytotoxicity Against Cancer Cells
Recent studies have demonstrated that Emestrin exhibits moderate cytotoxic effects on various cancer cell lines including SU-DHL-2 (a lymphoma cell line), HEPG2 (liver cancer), and HL-60 (promyelocytic leukemia). The compound's ability to induce cell death in these lines suggests potential applications in cancer therapy.
Case Studies
Several studies have highlighted the efficacy of Emestrin:
- Study on Antifungal Activity : A study conducted by Oberhofer et al. (2021) isolated Emestrin from Akanthomyces sp. and demonstrated its potent antifungal activity through bioactivity-guided fractionation techniques.
- Cytotoxicity Evaluation : Research by Li et al. (2022) evaluated the cytotoxic effects of Emestrin on cancer cell lines using MTT assays and found significant reductions in cell viability at certain concentrations.
Mechanism of Action
The mechanism of action of 19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione involves its interaction with specific molecular targets, such as chemokine receptors. By binding to these receptors, the compound can modulate immune responses and reduce inflammation. This action is particularly relevant in the context of autoimmune disorders and inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with pentacyclic and heptacyclic derivatives reported in synthetic organic chemistry. For example:
Key Observations :
- Oxygen/Sulfur Heterocycles: The target compound’s trioxa-dithia framework is rare but resembles sulfur-containing natural products (e.g., thiolactomycins) that disrupt bacterial lipid synthesis. However, its macrocyclic structure may limit membrane permeability compared to smaller bicyclic systems like atractylenolides .
- Substituent Effects: The 15-methoxy and 28-methyl groups may enhance metabolic stability compared to unmethylated analogues, as seen in methoxy-flavonoids with prolonged bioactivity .
Environmental and Stability Profiles
The compound’s multiple hydroxyl groups suggest sensitivity to oxidative degradation, akin to phenolic pollutants monitored in environmental studies . Its sulfur content could also contribute to atmospheric reactivity, as seen in sulfonamide derivatives .
Biological Activity
Emestrin, scientifically known as 19,23,32-trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione , is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C27H22N2O10S2
- Molecular Weight : 598.6 g/mol
- IUPAC Name : (1R,3S,9S,23S,24R,32R)-19,23,32-trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione .
Sources and Isolation
Emestrin is primarily isolated from fungal species such as Emericella striata and Podospora australis. The extraction process typically involves mycelial acetone extracts under controlled laboratory conditions to maintain the compound's integrity .
Antifungal Properties
Emestrin exhibits potent antifungal activity against various fungal strains. Studies have shown its effectiveness in inhibiting the growth of fungi by disrupting cellular processes .
The mechanism through which emestrin exerts its biological effects includes:
- Inhibition of ATP Synthesis : Emestrin has been reported to inhibit ATP synthesis in mitochondria by uncoupling oxidative phosphorylation .
- Induction of Apoptosis : Research indicates that emestrin can induce apoptosis in cancer cell lines such as Huh-7 human hepatocellular carcinoma cells . This property suggests potential applications in cancer therapy.
Study on Apoptosis Induction
A recent study published in Natural Product Research highlighted the induction of apoptosis by emestrin in Huh-7 cells. The research demonstrated that emestrin triggers cell death pathways that could be exploited for therapeutic purposes against liver cancer .
Antifungal Activity Spectrum
Another study focused on the antifungal spectrum of emestrin revealed its efficacy against various fungal pathogens. The compound was tested against strains such as Aspergillus foveolatus and Aspergillus striatus, showing significant inhibitory effects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
